molecular formula C9H11N3O2 B1382746 3-Acetyl-1-(3-aminophenyl)urea CAS No. 1173087-46-1

3-Acetyl-1-(3-aminophenyl)urea

Cat. No.: B1382746
CAS No.: 1173087-46-1
M. Wt: 193.2 g/mol
InChI Key: WFUJNLNMXVFFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-(3-aminophenyl)urea is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is also known by its IUPAC name, N-((3-aminophenyl)carbamoyl)acetamide . This compound is characterized by the presence of an acetyl group, an aminophenyl group, and a urea moiety, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-Acetyl-1-(3-aminophenyl)urea plays a role in biochemical reactions by interacting with enzymes and proteins. One of the primary interactions is with enzymes involved in the urea cycle, such as carbamoyl phosphate synthetase and arginase. These enzymes facilitate the conversion of ammonia to urea, a crucial process for detoxifying ammonia in the body . The compound may also interact with proteins involved in amino acid metabolism, influencing the transamination reactions that transfer amino groups between molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes on the cell surface, potentially altering the downstream signaling cascades. This compound may also impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions and the levels of metabolites .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of carbamoyl phosphate synthetase, reducing the production of carbamoyl phosphate and subsequently affecting the urea cycle . Additionally, this compound may interact with transcription factors, altering their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and the urea cycle. It interacts with enzymes such as carbamoyl phosphate synthetase and arginase, influencing the conversion of ammonia to urea . The compound may also affect the levels of metabolites in these pathways, altering the metabolic flux and the balance of nitrogen-containing compounds in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in different tissues, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the urea cycle and amino acid metabolism . This localization can enhance its effectiveness in modulating these biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(3-aminophenyl)urea typically involves the reaction of 3-aminophenyl isocyanate with acetic anhydride under controlled conditions . The reaction proceeds as follows:

    Step 1: Preparation of 3-aminophenyl isocyanate by reacting 3-aminophenylamine with phosgene.

    Step 2: Reaction of 3-aminophenyl isocyanate with acetic anhydride to form this compound.

The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(3-aminophenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Acetyl-1-(3-aminophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(3-aminophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1-(3-aminophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[(3-aminophenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUJNLNMXVFFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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